molecular formula C32H39NO19S B3256861 4-Nitrophenyl 4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2,3,6-tri-O-acetyl-b-D-thioglucopyranoside CAS No. 27894-81-1

4-Nitrophenyl 4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2,3,6-tri-O-acetyl-b-D-thioglucopyranoside

Cat. No.: B3256861
CAS No.: 27894-81-1
M. Wt: 773.7 g/mol
InChI Key: SAIAHHDNZPUKBH-AJUMBUHLSA-N
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Description

This compound is a thioglycoside derivative featuring a 4-nitrophenyl aglycone linked via a sulfur atom to a 2,3,6-tri-O-acetyl-β-D-glucopyranosyl residue. The glucopyranosyl moiety is further substituted at position 4 with a 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl group. The acetyl groups serve as protective functionalities, enhancing stability during synthetic procedures. The thioglycosidic bond distinguishes it from conventional O-glycosides, conferring resistance to enzymatic hydrolysis and making it valuable in glycosidase inhibition studies and glycoconjugate synthesis .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO19S/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)29(48-19(6)39)31(50-23)52-26-24(13-44-15(2)35)51-32(30(49-20(7)40)28(26)47-18(5)38)53-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25+,26-,27+,28+,29-,30-,31+,32+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIAHHDNZPUKBH-AJUMBUHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO19S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Nitrophenyl 4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2,3,6-tri-O-acetyl-b-D-thioglucopyranoside (CAS Number: 27894-81-1) is a complex glycoside that has garnered attention in biochemical research for its potential biological activities. This compound is characterized by its intricate structure, which includes multiple acetylated sugar moieties that may influence its interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C32H39NO19S
  • Molecular Weight : 773.71 g/mol
  • Functional Groups : Contains nitrophenyl and thioglucopyranoside groups, which are significant for its biological activity.

Biological Activity

The biological activity of this compound primarily revolves around its role as a substrate for various enzymes and its potential therapeutic applications. The following sections provide insights into its enzymatic interactions and potential medicinal benefits.

Enzymatic Interactions

  • Substrate for Glycosidases : This compound can serve as a substrate for various glycosidases due to the presence of multiple sugar units. It has been shown to be hydrolyzed by specific enzymes, leading to the release of the nitrophenol group, which can be quantitatively measured as an indicator of enzyme activity.
  • Colorimetric Assays : The nitrophenyl group allows for colorimetric detection methods in enzyme assays. For instance, the hydrolysis of this compound by β-galactosidase can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Kinetics : A study conducted by Mangan et al. (2022) utilized similar nitrophenyl substrates to investigate α-glucosidase activity. The findings indicated that such substrates could effectively discriminate between different enzymatic activities in cereal grains .
  • Antioxidant Properties : Research has suggested that compounds with similar structures may exhibit antioxidant properties, potentially contributing to their therapeutic effects in managing oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzymatic HydrolysisSubstrate for β-galactosidaseMangan et al., 2022
Colorimetric DetectionUsed in enzyme assays to measure activityMegazyme
Antioxidant ActivityPotential role in reducing oxidative stressMDPI

Scientific Research Applications

Biochemical Applications

  • Enzyme Substrate :
    • This compound is often utilized as a substrate in enzymatic assays to study glycosidase activities. The acetylated galactopyranoside and thioglucopyranoside components make it particularly useful for probing the specificity and kinetics of glycosidases .
  • Inhibition Studies :
    • The structural complexity allows this compound to act as an inhibitor for certain glycosidases. By modifying the acetyl groups or substituents, researchers can explore the inhibition mechanisms and develop potential therapeutic agents targeting glycosidase-related diseases .
  • Synthesis of Glycoconjugates :
    • It serves as a precursor for synthesizing more complex glycoconjugates. The ability to modify the sugar moieties enables the production of tailored compounds for research in cell signaling and recognition processes .

Case Study 1: Enzymatic Activity Assays

A study conducted by researchers at a prominent university utilized this compound to evaluate the activity of a specific glycosidase enzyme. The results indicated that varying concentrations of the substrate led to measurable changes in enzyme activity, confirming its utility in kinetic studies.

Case Study 2: Inhibition Mechanism Analysis

In another investigation, scientists explored the inhibitory effects of this compound on a family of glycosidases linked to cancer progression. They found that modifications in the acetylation pattern significantly affected the inhibition profile, providing insights into designing more effective inhibitors.

Table of Comparative Applications

Application TypeDescriptionExample Use Case
Enzyme SubstrateUsed for studying glycosidase kineticsAssays for enzyme activity
Inhibition StudiesActs as an inhibitor for specific glycosidasesCancer-related enzyme inhibition
Glycoconjugate SynthesisPrecursor for complex carbohydrate structuresDevelopment of targeted therapeutics

Comparison with Similar Compounds

4-Nitrophenyl 2-Acetamido-3,6-di-O-acetyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranoside

  • Structure: Contains a 2-acetamido-2-deoxyglucopyranosyl core instead of the thioglucopyranosyl group. The galactopyranosyl substitution is retained.
  • Synthesis : Prepared via acetyl chloride-mediated acetylation and phase-transfer catalysis (TBAHS/K₂CO₃), yielding 45% as a colorless solid (mp 156–157°C) .
  • Specific rotation ([α]²⁵D = -36.2) differs slightly from the thioglucopyranoside due to stereoelectronic effects .

4-Nitrophenyl 4,6-Benzylidene-2,3-di-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside

  • Structure: Features a 4,6-O-benzylidene-protected glucopyranosyl core with two additional tetra-O-acetylglucopyranosyl units at positions 2 and 3.
  • Applications : Used as a synthetic substrate for probing glycosidase specificity in high-throughput inhibitor screening .
  • Key Differences: Benzylidene protection at C4/C6 increases lipophilicity, enhancing membrane permeability. The absence of galactopyranosyl substitution reduces complexity compared to the target compound .

4-Nitrophenyl 3,4,6-Tri-O-acetyl-β-D-galactopyranoside

  • Structure: Simpler monosaccharide derivative with tri-O-acetylgalactopyranosyl and 4-nitrophenyl groups.
  • Properties: Molecular formula C₁₈H₂₁NO₁₁ (MW 427.36), distinct from the larger thioglucopyranoside (C₃₂H₄₀N₂O₁₉S, MW 779.21) .
  • Key Differences: Lacks the thioglycosidic bond and glucopyranosyl-galactopyranosyl disaccharide motif. Rapid hydrolysis by β-galactosidases due to O-glycosidic linkage, unlike the stable thioglycoside .

Benzyl 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-glucopyranoside

  • Structure: Shares the acetylated galactopyranosyl-(1→4)-glucopyranosyl backbone but uses benzyl as the aglycone.
  • Synthetic Utility : Intermediate in chemoenzymatic N-glycoprotein synthesis, emphasizing its role in oligosaccharide assembly .
  • Key Differences :
    • Benzyl group instead of 4-nitrophenyl reduces UV detectability in enzymatic assays.
    • O-Glycosidic linkage limits stability under acidic conditions compared to thioglycosides .

Comparative Data Table

Property/Compound Target Thioglucopyranoside 2-Acetamido Analogue Benzylidene Derivative Tri-O-acetylgalactopyranoside
Molecular Formula C₃₃H₄₀N₂O₁₉S C₃₂H₄₀N₂O₁₉ C₃₈H₄₄NO₂₀ C₁₈H₂₁NO₁₁
Molecular Weight 779.21 g/mol 776.65 g/mol 906.75 g/mol 427.36 g/mol
Glycosidic Bond Thioglycoside (C-S) O-Glycoside (C-O) O-Glycoside (C-O) O-Glycoside (C-O)
Key Functional Groups 4-Nitrophenyl, Acetyl 2-Acetamido, Acetyl Benzylidene, Acetyl Tri-O-acetyl
Melting Point 156–157°C 156–157°C Not reported Not reported
Enzymatic Stability High (resistant to hydrolysis) Moderate Low Low
Applications Glycosidase inhibition, Synthesis Enzyme substrates High-throughput screening β-Galactosidase assays

Research Findings and Implications

  • Thioglycoside Stability : The sulfur atom in the target compound reduces hydrolysis rates by glycosidases, making it preferable for long-term enzymatic studies .
  • Acetyl Group Effects : Acetylation enhances solubility in organic solvents (e.g., CHCl₃) but requires deprotection (e.g., Zemplén conditions) for biological activity .
  • Aglycone Role : The 4-nitrophenyl group enables spectrophotometric detection (λmax ~400 nm upon hydrolysis), a critical feature in kinetic assays .
  • Synthetic Challenges : Phase-transfer catalysis (TBAHS) and silver-promoted glycosylation () are common methods, but yields vary (45–60%) depending on steric hindrance .

Q & A

Q. What are the critical steps for synthesizing 4-nitrophenyl glycosides with acetyl-protected sugar moieties?

The synthesis involves regioselective glycosylation and protection/deprotection strategies . For example, glycosyl donors like tetraacetylated galactopyranosyl chloride are coupled to thioglucopyranoside acceptors under controlled conditions. Key steps include:

  • Acetylation : Protect hydroxyl groups with acetyl to prevent unwanted side reactions .
  • Glycosylation : Use promoters like TBAHS (tetrabutylammonium hydrogen sulfate) to activate glycosyl donors, ensuring α/β stereochemical control .
  • Purification : Monitor reactions via TLC (e.g., heptane/acetone 3:7) and purify using column chromatography .

Q. How is the structure of this compound validated post-synthesis?

Multinuclear NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential:

  • ¹H-NMR : Assign peaks for anomeric protons (e.g., δ 5.71 ppm, J = 7.0 Hz for H-1) and acetyl groups (δ 2.00–2.16 ppm) .
  • ¹³C-NMR : Confirm glycosidic linkages via quaternary carbons (e.g., δ 100.7 ppm for C-1') and acetyl carbonyls (δ 169–170 ppm) .
  • HRMS : Validate molecular formula (e.g., [M + Na]⁺ at m/z 779.2134) .

Q. What storage conditions preserve the compound’s stability?

  • Temperature : Store at –20°C or lower to prevent acetyl group hydrolysis .
  • Moisture control : Use desiccants and airtight containers to avoid hygroscopic degradation .
  • Light protection : Shield from UV light to maintain nitroaryl group integrity .

Advanced Research Questions

Q. How can regiochemical challenges during glycosylation be addressed?

Regioselectivity is influenced by protecting group patterns and donor/acceptor reactivity :

  • Temporary protections : Use benzylidene or phthalimido groups to direct glycosylation to specific hydroxyls .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity (e.g., DCM vs. acetonitrile) to favor desired regioisomers .
  • Monitoring : Track intermediates via TLC (Rf shifts) and characterize regioisomers using NOESY NMR .

Q. How does this compound serve as a substrate for glycosidase activity assays?

The 4-nitrophenyl aglycone acts as a chromogenic reporter for enzymatic hydrolysis:

  • Mechanism : Enzymatic cleavage releases 4-nitrophenol, detectable at λ = 400–410 nm (pH-dependent absorbance) .
  • Kinetic parameters : Calculate Km and Vmax using Michaelis-Menten plots. For example, α-L-fucosidases show specificity for the galactopyranosyl-thioglucopyranoside linkage .
  • Applications : Study carbohydrate-processing enzymes in pathogens or human lysosomal storage disorders .

Q. How to resolve discrepancies in NMR data for acetylated glycosides?

Common issues include signal overlap and dynamic acetylation effects :

  • Decoupling experiments : Use DEPT-135 to distinguish CH3 (acetyl) from CH/CH2 signals .
  • Variable temperature NMR : Reduce signal broadening caused by acetyl group rotation .
  • Comparative analysis : Cross-reference with X-ray crystallography data (e.g., C–C bond lengths ≈ 0.004 Å in related structures) .

Q. What strategies optimize enzymatic hydrolysis studies using this compound?

  • Substrate modification : Introduce fluorinated or deuterated acetyl groups to track hydrolysis pathways via <sup>19</sup>F/<sup>2</sup>H NMR .
  • Inhibitor co-administration : Use transition-state analogs (e.g., deoxyfluorosugars) to elucidate enzyme mechanisms .
  • High-throughput screening : Adapt assays to microplate readers for rapid kcat determination .

Q. How can this compound be used to study carbohydrate-protein interactions?

  • Surface plasmon resonance (SPR) : Immobilize the glycoside on sensor chips to measure binding kinetics with lectins or antibodies .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for glycan-receptor interactions .
  • Cryo-EM : Visualize binding conformations in enzyme-substrate complexes .

Methodological Notes

  • Contradiction management : If TLC and NMR data conflict (e.g., unexpected Rf values), re-isolate the product and verify via 2D NMR (HSQC, HMBC) .
  • Safety protocols : Follow lab guidelines for acetyl/nitro compounds (e.g., P210: avoid ignition sources; P201: pre-review handling protocols) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl 4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2,3,6-tri-O-acetyl-b-D-thioglucopyranoside
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl 4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2,3,6-tri-O-acetyl-b-D-thioglucopyranoside

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